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Compound of Interest

Compound Name: 2-lodo-4,6-dimethoxybenzoic acid
Cat. No.: B8052973
Get Quote
\ J

Executive Summary & Core Utility

2-lodo-4,6-dimethoxybenzoic acid is a specialized halogenated building block that serves as
a "linchpin” in the total synthesis of resorcylic acid lactones (RALS), dibenzo-a-pyrones (e.g.,
Alternariol), and phthalide-based natural products.[1]

Unlike simple benzoic acids, the C2-lodine substituent provides a dedicated handle for
transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Ullmann), while the
C4, C6-dimethoxy pattern mimics the polyketide oxygenation widely found in bioactive fungal
metabolites. This guide moves beyond basic catalog data to provide field-proven protocols for
its synthesis and application in constructing complex heterocyclic scaffolds.

Key Physical Properties

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8052973#bc-rfq
https://www.benchchem.com/product/b8052973/docs?utm_src=pdf-body#technical-guide-2-iodo-4-6-dimethoxybenzoic-acid-in-advanced-polyketide-synthesis
https://escholarship.org/content/qt2gm3f25j/qt2gm3f25j.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8052973?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Specification

CAS Number 852810-81-2

Formula CI9H9104

Molecular Weight 308.07 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, MeOH; sparingly

Solubilit
Y soluble in water

Kev Reactivit Pd/Cu-catalyzed cross-coupling,
ey Reactivi
Y Y Lithiation/Exchange, Decarboxylative coupling

High-Fidelity Synthesis Protocol

Commercially available 2,4-dimethoxybenzoic acid undergoes electrophilic aromatic
substitution primarily at the C5 position, yielding the incorrect isomer. To access the 2-iodo
isomer with high regiocontrol, a sequence starting from 3,5-dimethoxyiodobenzene via
Vilsmeier-Haack formylation is the industry standard.

Mechanistic Rationale

o Starting Material: 3,5-dimethoxyiodobenzene.

o Regiochemistry: The methoxy groups at C3 and C5 (relative to lodine at C1) activate the C2,
C4, and C6 positions. C4 is sterically hindered (between two methoxy groups). C2 and C6
are equivalent and electronically activated (ortho/para to methoxy groups).

e Result: Formylation occurs exclusively at C2, yielding the precursor for the target acid.

Step-by-Step Protocol
Step 1: Vilsmeier-Haack Formylation[1]
e Reagents: 3,5-Dimethoxyiodobenzene (1.0 eq), POCI

(3.5 eq), DMF (anhydrous, excess).
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e Procedure:

o

Cool anhydrous DMF to 0°C under N

Add POCI

[¢]

dropwise (exothermic) to generate the Vilsmeier reagent. Stir for 30 min.

[¢]

Add solution of 3,5-dimethoxyiodobenzene in DMF dropwise.

Heat to 90°C for 4 hours.

[e]

o

Quench: Pour into ice-water and neutralize with saturated NaOAc.

[¢]

Isolation: Filter the precipitate or extract with EtOAc.

o Product: 2-lodo-4,6-dimethoxybenzaldehyde.

Step 2: Pinnick (Kraus) Oxidation
o Reagents: Aldehyde (from Step 1), NaCIlO

(1.5 eq), NaH
PO
(1.5 eq), 2-methyl-2-butene (scavenger), t-BuOH/H
O (3:2).
» Procedure:
o Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

o Add aqueous solution of NaCIO

and NaH

PO
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dropwise at room temperature.

o Stir for 2—4 hours (monitor by TLC).
o Workup: Acidify to pH 2 with 1N HCI. Extract with EtOAc.[1]

o Purification: Recrystallization from MeOH/Water or column chromatography (DCM/MeOH).

Regioselective

O T D Vilsmeier- Haack Formylation Intermediate:
g ¥ (POCI3, DMF, 90°C) 2-lodo-4,6-dimethoxybenzaldehyde

Pinnick Oxidation COOH Formation Target:
(NaClO2, NaH2PO4) 2-lodo-4,6-dimethoxybenzoic acid

Click to download full resolution via product page

Figure 1: Regioselective synthesis workflow avoiding the 5-iodo isomer common in direct
iodination.

Application Module A: Total Synthesis of Dibenzo-a-
pyrones

The primary application of this acid is in the synthesis of Alternariol and related
mycotoxins/polyketides. The strategy employs an Intramolecular Biaryl Coupling of a phenyl
benzoate ester.

The "Phenyl Benzoate" Strategy[2][3]

 Esterification: The acid is coupled with a phenol (e.g., 3,5-dimethoxyphenol or orcinol
derivative) using EDC/DMAP to form the ester.

» Pd-Catalyzed Cyclization: The iodine handle allows for an intramolecular coupling to the
phenolic ring, closing the lactone to form the 6H-dibenzol[b,d]pyran-6-one core.

Critical Optimization Note: Regioselectivity during the cyclization is controlled by the ligand and
base.

e Ligand: P(o-tol)
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or DPEPhos.

e Base: K

CO
or Ag

CO

e Solvent: DMA or DMF at 100-140°C.

2-lodo-4,6-dimethoxybenzoic acid Resorcinol/Orcinol Derivative

EDC, DMAP /EDC, DMAP

Phenyl Benzoate Ester
(Tethered Precursor)

:

Pd(0) Oxidative Addition
(Into C-I bond)

l

Intramolecular Biaryl Coupling
(C-H Activation or Suzuki)

Alternariol Scaffold

(Dibenzo-a-pyrone)

Click to download full resolution via product page

Figure 2: Construction of the Alternariol core via intramolecular Pd-catalyzed ester cyclization.
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Application Module B: Phthalide Libraries via
Alkyne Annulation

2-lodo-4,6-dimethoxybenzoic acid is a superior substrate for generating phthalides
(isobenzofuran-1(3H)-ones) via tandem reactions with terminal alkynes. This method is used to
synthesize natural products like Herbaric Acid.[2]

Protocol: Cu/Pd-Catalyzed Annulation
This reaction proceeds via a Sonogashira coupling followed by a 5-exo-dig cyclization.

o Catalyst System: PdCl

(PPh

)

(2 mol%) + Cul (1 mol%).

» Reagents: Terminal Alkyne (1.2 eq), Et
N (3 eq).

o Conditions: DMF, 80°C, 4-12 h.
e Mechanism:
o Sonogashira: Coupling of alkyne to the C2-iodine.

o Activation: The carboxylic acid attacks the alkyne (activated by Cu/Pd or simply by
proximity).

o Cyclization: Formation of the phthalide ring.
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. Condition B (Difficult
Parameter Condition A (Standard)

Substrates)

Catalyst

) / XPhos

Et Cs
Base

N CO
Solvent THF or DMF Toluene
Temp 60°C 100°C
Yield 75-90% 55-70%

Advanced Methodology: Generation of 0-Quinone
Methides

Recent biocatalytic and chemical studies utilize 2-iodo-4,6-dimethoxybenzoic acid as a
precursor to ortho-Quinone Methides (0-QMs).[1]

 Activation: Conversion to the acyl chloride (SOCI

).

e Coupling: Reaction with a nucleophile (e.g., pyrrole derivative) followed by
elimination/oxidation generates the reactive 0-QM species in situ, allowing for biomimetic

cascades.

References

» Synthesis of Alternariol & Biaryl Coupling
o Abe, H., & Fukumo, T. (2014).

o Phthalide Synthesis (Herbaric Acid)
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o Thibonnet, J., et al. (2018). Recent Advances in the Transition Metal Catalyzed Addition of
Carboxylic Acids to Alkynes. Organometallics/Universidad de Oviedo.

e 0-Quinone Methide Precursors

o Establishment of 2-iodo-4,6-dimethoxybenzoic acid as a starting material for 0-QM
generation in natural product synthesis.

e General Chemical Data & CAS Verification

o BLD Pharm / Ambeed Chemical D

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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